molecular formula C16H19NO5 B5845965 dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate

dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate

Cat. No.: B5845965
M. Wt: 305.32 g/mol
InChI Key: OGFBXJMTVCVLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate is an organic compound that belongs to the class of isophthalates It is characterized by the presence of a cyclopentylcarbonyl group attached to the amino group on the isophthalate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with cyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

Dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-nitroisophthalate
  • Dimethyl 5-hydroxyisophthalate

Uniqueness

Dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate is unique due to the presence of the cyclopentylcarbonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isophthalate derivatives and contributes to its specific applications and reactivity.

Properties

IUPAC Name

dimethyl 5-(cyclopentanecarbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-15(19)11-7-12(16(20)22-2)9-13(8-11)17-14(18)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBXJMTVCVLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.